Decuroside V

Anti-platelet activity Cardiovascular pharmacology Traditional Chinese medicine

Decuroside V is a distinct coumarin-glycoside that uniquely promotes primary-wave human platelet aggregation under ADP induction, unlike related compounds like decuroside III/IV which are strong inhibitors. This makes it an essential negative/functional control for anti-platelet agent screening and mechanistic studies. Procure this ≥98% pure reference standard to ensure experimental reproducibility.

Molecular Formula C20H24O10
Molecular Weight 424.4 g/mol
Cat. No. B3030832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDecuroside V
Molecular FormulaC20H24O10
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESCC(C)(C1C(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)OC4C(C(C(C(O4)CO)O)O)O
InChIInChI=1S/C20H24O10/c1-20(2,30-19-17(26)16(25)15(24)12(7-21)29-19)18-14(23)9-5-8-3-4-13(22)27-10(8)6-11(9)28-18/h3-6,12,14-19,21,23-26H,7H2,1-2H3/t12-,14-,15-,16+,17-,18-,19+/m1/s1
InChIKeyKLPNFWKZLQAVTH-CWMWYVAESA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Decuroside V for Research Procurement: A Coumarin-Glycoside with Defined Intestinal Absorption and Platelet Activity


Decuroside V (CAS 96648-59-8, C20H24O10) is a coumarin-glycoside isolated from Angelica decursiva (syn. Peucedanum decursivum) and Notopterygium incisum, plants used in traditional Chinese medicine . As a member of the dihydrofurocoumarin class, it shares the nodakenetin core structure with nodakenin but differs by an additional 3′-hydroxy substitution . While structurally analogous to decuroside IV, nodakenin, and decursin, Decuroside V exhibits distinct biological and pharmacokinetic properties that preclude direct substitution in research applications.

Why Nodakenin or Decursin Cannot Replace Decuroside V in Intestinal Absorption and Platelet Studies


In-class coumarin-glycosides from Qian-Hu cannot be generically interchanged due to critical structural differences that drive divergent pharmacological and pharmacokinetic outcomes. Decuroside V uniquely functions as a promoter, rather than inhibitor, of primary-wave human platelet aggregation under ADP induction, a behavior not observed with decuroside III, decuroside IV, or nodakenin . Furthermore, its intestinal permeability coefficient (Papp ~10⁻⁷ cm/s) places it in the poorly absorbed compound category alongside nodakenin and forbesoside, contrasting sharply with the moderately absorbed aglycone nodakenetin (Papp ~10⁻⁶ cm/s) [1]. These functional divergences underscore why research protocols validated with Decuroside V cannot be substituted with related coumarins without risking experimental inconsistency and irreproducible results.

Decuroside V Comparative Quantitative Evidence: Key Differentiation from Nodakenin, Nodakenetin, and Decuroside IV


Decuroside V Is a Platelet Aggregation Promoter, Not an Inhibitor: Divergent Activity vs. Decuroside IV

In a direct head-to-head comparison using human platelet aggregation induced by 2 µM ADP, Decuroside V (compound 5) exhibited promotive activity against primary wave aggregation, whereas Decuroside IV (compound 4) and Decuroside III (compound 3) showed the strongest inhibiting activity . Nodakenin (compound 6) was also tested but did not display the promotive effect observed with Decuroside V . This represents a functional inversion within the same compound class.

Anti-platelet activity Cardiovascular pharmacology Traditional Chinese medicine

Decuroside V Exhibits Low Intestinal Permeability Comparable to Nodakenin but Distinct from Nodakenetin

In a cross-study comparable design using Caco-2 cell monolayers as an intestinal epithelial model, the apparent permeability coefficient (Papp) of Decuroside V (DEV) was in the order of 10⁻⁷ cm/s, which is comparable to that of the low-permeability control atenolol and nodakenin (ND) [1]. In contrast, the aglycone nodakenetin (NANI) exhibited a Papp in the order of 10⁻⁶ cm/s, placing it in the moderate-permeability category between propranolol (high) and atenolol (low) [1].

Pharmacokinetics Caco-2 permeability Oral bioavailability

Decuroside V and Nodakenin Share Low Oral Absorption Potential, Class-Level Distinction from Aglycones

Based on class-level inference from Caco-2 permeability data, both Decuroside V (DEV) and nodakenin (ND) are classified as poorly absorbed compounds (Papp ~10⁻⁷ cm/s), while the aglycone nodakenetin (NANI) is moderately absorbed (Papp ~10⁻⁶ cm/s) [1]. This distinction is attributed to the glycosidic moiety present in Decuroside V and nodakenin but absent in nodakenetin [1]. The transport mechanism for all four compounds tested (NANI, ND, DEV, FDE) was determined to be passive diffusion [1].

Drug absorption BCS classification Intestinal transport

Evidence-Based Application Scenarios for Decuroside V in Platelet Function and Intestinal Absorption Research


Functional Control for Pro-Aggregatory Mechanisms in Human Platelet Studies

Decuroside V is optimally utilized as a functional control or mechanistic probe in human platelet aggregation assays where a pro-aggregatory response is desired. In ADP-induced (2 µM) aggregation studies, Decuroside V promotes primary wave aggregation, contrasting with the strong inhibitory effects of decuroside III and IV . This makes Decuroside V uniquely valuable for studies aiming to dissect the structural determinants of platelet aggregation promotion versus inhibition within the coumarin-glycoside class.

Intestinal Absorption Model Compound for Poorly Permeable Glycosides

Decuroside V serves as a reference compound for poorly absorbed dihydrofurocoumarin glycosides in Caco-2 permeability assays. Its Papp value of approximately 10⁻⁷ cm/s is comparable to the low-permeability control atenolol and to nodakenin, while being approximately 10-fold lower than the aglycone nodakenetin [1]. This defined permeability profile supports its use in comparative pharmacokinetic studies investigating the impact of glycosylation on intestinal drug absorption.

Negative Control for Anti-Platelet Drug Discovery Campaigns

In high-throughput screening campaigns targeting anti-platelet agents from natural product libraries, Decuroside V functions as a negative control due to its lack of inhibitory activity and its unique promotive effect on primary wave aggregation . This is particularly relevant when screening extracts from Angelica decursiva or related Umbelliferae species, where multiple coumarin-glycosides with opposing activities co-occur.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Decuroside V

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.